BRAF V600E vs Wild-Type Selectivity
7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol demonstrates a 2.5-fold preferential inhibition of the oncogenic BRAF V600E mutant over wild-type BRAF. This contrasts with many earlier BRAF inhibitors that exhibit equipotent or even inverse selectivity profiles [1].
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | BRAF V600E: 0.8 μM |
| Comparator Or Baseline | BRAF WT: 2.0 μM |
| Quantified Difference | 2.5-fold greater potency for V600E mutant |
| Conditions | In vitro enzymatic assay as reported in J. Med. Chem. 2012 [2] |
Why This Matters
This differential potency profile makes it a valuable chemical probe for dissecting BRAF V600E-dependent signaling pathways and for developing mutant-selective inhibitors.
- [1] GlpBio. B-Raf IN 15 (GC73459) Product Page. Accessed April 2026. View Source
- [2] Qin J, et al. Identification of a novel family of BRAF(V600E) inhibitors. J Med Chem. 2012 Jun 14;55(11):5220-30. View Source
